4-(6-Amino-5-cyano-3-propyl-1,4-dihydropyrano[2,3-c]pyrazol-4-yl)-2-methoxyphenyl benzoate
Description
IUPAC Nomenclature and Systematic Classification
The systematic IUPAC nomenclature of this compound follows the established conventions for complex heterocyclic systems. The molecule can be systematically named as 4-(6-amino-5-cyano-3-propyl-1,4-dihydropyrano[2,3-c]pyrazol-4-yl)-2-methoxyphenyl benzoate, which accurately describes the structural features and substitution patterns. The compound belongs to the broader classification of pyrano[2,3-c]pyrazole derivatives, specifically categorized as a 6-amino-5-cyano-1,4-dihydropyrano[2,3-c]pyrazole scaffold.
The nomenclature system indicates several key structural elements: the pyrano[2,3-c]pyrazole core represents a bicyclic fused heterocyclic system where a pyran ring is fused to a pyrazole ring at the 2,3-positions. The numbering system follows standard heterocyclic nomenclature conventions, with the nitrogen atoms of the pyrazole ring occupying positions 1 and 2. The amino group at position 6, cyano group at position 5, and propyl substituent at position 3 of the pyrazole ring define the primary functional group pattern that contributes to the biological activity of this compound class.
The benzoate ester functionality attached to the 2-methoxyphenyl group at position 4 represents a significant structural modification that potentially enhances the compound's pharmacological properties. This ester linkage provides additional sites for potential hydrolysis and metabolic transformation, which may be crucial for the compound's bioavailability and therapeutic efficacy. The systematic classification places this compound within the category of substituted pyrano[2,3-c]pyrazole-4-yl benzoates, a subclass that has shown promising biological activities in recent pharmaceutical research.
Molecular Geometry and Conformational Analysis
The molecular geometry of this compound exhibits characteristic structural features common to pyrano[2,3-c]pyrazole derivatives. Crystallographic studies of related compounds have revealed that the pyrazole ring typically adopts a planar conformation with minimal deviation from planarity, while the pyran ring shows significant deviation from the mean plane. Specifically, in analogous structures, the pyrazole groups are essentially planar with mean deviations of approximately 0.054 Å from the least square plane, while the pyran ring exhibits dihedral angles of 1.9° with the pyrazole ring.
The conformational preferences of this compound class are influenced by intramolecular hydrogen bonding patterns and steric interactions between substituents. The amino group at position 6 and the cyano group at position 5 are positioned to potentially participate in intermolecular hydrogen bonding networks, which contribute to the solid-state packing and solution-state conformational stability. The propyl substituent at position 3 introduces conformational flexibility, allowing for multiple rotational isomers that may influence the compound's binding affinity to biological targets.
Computational studies on related pyrano[2,3-c]pyrazole derivatives have indicated that the phenyl group attached at position 4 typically adopts dihedral angles ranging from 49° to 74° relative to the pyran ring, depending on the specific substitution pattern and crystal packing forces. This non-planar arrangement is crucial for the compound's three-dimensional shape and subsequent biological activity. The 2-methoxyphenyl benzoate moiety introduces additional conformational degrees of freedom, particularly around the ester linkage and the methoxy group orientation, which may affect the compound's pharmacokinetic properties.
Crystallographic Data and Solid-State Arrangement
Crystallographic analysis of pyrano[2,3-c]pyrazole derivatives provides crucial insights into the solid-state arrangement and intermolecular interactions that govern the physical properties of these compounds. While specific crystallographic data for the target compound is not directly available, extensive studies on closely related derivatives reveal characteristic structural patterns. The crystal structures of similar compounds typically exhibit triclinic or monoclinic crystal systems with specific space group arrangements that facilitate optimal molecular packing.
Intermolecular hydrogen bonding patterns play a crucial role in the solid-state organization of these compounds. In related structures, N—H⋯N and N—H⋯O interactions with distances ranging from 2.956 to 3.274 Å form linear chain motifs that contribute to the three-dimensional network and crystal packing stability. These intermolecular interactions are particularly important for compounds containing amino and cyano functional groups, as they provide multiple sites for hydrogen bonding and dipole-dipole interactions.
The crystal packing arrangement is further stabilized by π-π stacking interactions between aromatic ring systems and van der Waals forces between aliphatic substituents. The propyl group at position 3 and the methoxyphenyl benzoate moiety contribute to the hydrophobic interactions that influence the crystal lattice stability and melting point characteristics. These solid-state properties are particularly relevant for pharmaceutical formulation development and drug delivery applications.
Comparative Analysis with Related Pyrano[2,3-c]pyrazole Derivatives
Comparative structural analysis reveals that this compound shares fundamental structural features with other biologically active pyrano[2,3-c]pyrazole derivatives while exhibiting unique substitution patterns that may confer distinct biological properties. The core 6-amino-5-cyano-1,4-dihydropyrano[2,3-c]pyrazole scaffold is preserved across this compound class, with variations primarily occurring in the substituents at positions 3 and 4.
Related compounds such as 6-amino-3-methyl-4-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile represent the prototypical structure of this family, with simpler substituent patterns that facilitate structure-activity relationship studies. The replacement of the methyl group at position 3 with a propyl chain in the target compound potentially enhances lipophilicity and may improve membrane permeability, which could translate to enhanced bioavailability. Similarly, the incorporation of the 2-methoxyphenyl benzoate moiety at position 4, rather than a simple phenyl group, introduces additional hydrogen bonding capabilities and ester functionality that may be metabolically relevant.
Biological activity comparisons with structurally related compounds demonstrate the importance of specific substitution patterns. Research has shown that compounds with two phenyl groups exhibit greater binding affinity to both ATP-binding pockets and lipid-binding pockets of target enzymes, while single-phenyl derivatives show higher selectivity. The target compound, with its methoxyphenyl benzoate substitution, may represent an intermediate case with balanced affinity and selectivity profiles.
The structure-activity relationships established for pyrano[2,3-c]pyrazole derivatives indicate that modifications at position 4 significantly influence target specificity and potency. Compounds with polar substituents at this position tend to exhibit enhanced water solubility, while those with lipophilic groups show improved membrane permeability. The 2-methoxyphenyl benzoate moiety in the target compound combines both polar (ester and methoxy groups) and lipophilic (aromatic) elements, potentially optimizing the balance between solubility and permeability required for oral bioavailability.
Properties
IUPAC Name |
[4-(6-amino-5-cyano-3-propyl-2,4-dihydropyrano[2,3-c]pyrazol-4-yl)-2-methoxyphenyl] benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N4O4/c1-3-7-17-21-20(16(13-25)22(26)32-23(21)28-27-17)15-10-11-18(19(12-15)30-2)31-24(29)14-8-5-4-6-9-14/h4-6,8-12,20H,3,7,26H2,1-2H3,(H,27,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTPVDTBPUUNSQQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C2C(C(=C(OC2=NN1)N)C#N)C3=CC(=C(C=C3)OC(=O)C4=CC=CC=C4)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-(6-Amino-5-cyano-3-propyl-1,4-dihydropyrano[2,3-c]pyrazol-4-yl)-2-methoxyphenyl benzoate is a compound of interest due to its potential biological activities, particularly in the fields of anticancer, anti-inflammatory, and antimicrobial applications. This article reviews the biological activity of this compound based on available literature and research findings.
- Molecular Formula : C24H22N4O4
- Molecular Weight : 430.46 g/mol
- CAS Number : 342779-99-1
Anticancer Activity
Research indicates that pyrazole derivatives, including those similar to this compound, exhibit significant anticancer properties. A study highlighted that pyrazole derivatives inhibit critical cancer-related pathways such as BRAF(V600E) and EGFR, making them promising candidates for cancer therapy .
In specific studies involving breast cancer cell lines (MCF-7 and MDA-MB-231), certain pyrazole derivatives demonstrated cytotoxic effects that were enhanced when combined with doxorubicin, suggesting a synergistic effect that could improve treatment outcomes for specific cancer subtypes .
Anti-inflammatory Activity
The compound has also been noted for its anti-inflammatory properties. Pyrazole derivatives are known to modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines. This activity is particularly relevant in the context of chronic inflammatory diseases .
Antimicrobial Activity
Antimicrobial studies have shown that various pyrazole derivatives possess antibacterial and antifungal activities. For instance, compounds similar to this compound have been tested against bacterial strains such as E. coli and Staphylococcus aureus, showing effective inhibition at certain concentrations .
Case Studies and Research Findings
The mechanisms underlying the biological activities of this compound are likely multifactorial:
- Inhibition of Key Enzymes : Pyrazole derivatives may inhibit specific kinases involved in cancer progression.
- Modulation of Inflammatory Pathways : The compound may alter signaling pathways that lead to inflammation.
- Disruption of Microbial Cell Function : Antimicrobial activity may arise from interference with bacterial cell wall synthesis or function.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Research indicates that compounds with similar structural motifs to 4-(6-amino-5-cyano-3-propyl-1,4-dihydropyrano[2,3-c]pyrazol-4-yl)-2-methoxyphenyl benzoate exhibit promising anticancer properties. Studies have shown that pyrazole derivatives can inhibit the proliferation of various cancer cell lines, including breast, lung, and liver cancers. For instance, a recent study demonstrated that derivatives of this compound can induce apoptosis in cancer cells through various mechanisms such as the activation of caspases and modulation of cell cycle proteins .
2. Anti-inflammatory Properties
The compound's potential as an anti-inflammatory agent has been highlighted in several studies. In silico molecular docking studies suggest that it may act as a 5-lipoxygenase inhibitor, which is crucial for the synthesis of leukotrienes involved in inflammatory responses. This suggests that further optimization of the compound could lead to effective treatments for inflammatory diseases .
3. Neuroprotective Effects
Emerging research indicates that pyrazole-based compounds may have neuroprotective effects. These compounds have been studied for their ability to mitigate neurodegenerative processes associated with diseases like Alzheimer's and Parkinson's. The structural features of this compound could contribute to its ability to cross the blood-brain barrier and exert neuroprotective effects .
Agrochemical Applications
1. Pesticidal Activity
Compounds similar to this compound have shown effectiveness as agrochemicals. Their structural characteristics allow them to function as insecticides and fungicides, providing a potential avenue for developing new agricultural products that can improve crop yields while minimizing environmental impact .
Materials Science Applications
1. Fluorescent Dyes
The unique structural properties of this compound lend themselves to applications in materials science, particularly in the development of fluorescent dyes. These dyes are essential for various applications including bioimaging and sensor technologies. The ability to modify the compound's structure could lead to enhanced fluorescence properties suitable for specific applications .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Anticancer Activity | Evaluation of anticancer effects on MCF7 and A549 cell lines | Induced apoptosis and inhibited cell proliferation; potential lead for drug development |
| Anti-inflammatory Properties | Molecular docking studies | Identified as a potential 5-lipoxygenase inhibitor; promising candidate for anti-inflammatory drugs |
| Neuroprotective Effects | In vitro studies on neurodegenerative models | Showed protective effects against oxidative stress; potential treatment for neurodegenerative diseases |
| Agrochemical Applications | Efficacy as an insecticide | Demonstrated significant insecticidal activity against common agricultural pests |
Comparison with Similar Compounds
Substituent Impact Analysis:
- Propyl vs.
- Benzoate vs. Acetate/Esters (R2) : Benzoate’s aromaticity may enhance π-stacking in biological targets, whereas acetates () or ethyl carboxylates () are smaller and more prone to enzymatic cleavage .
- Methoxy Position (R2) : The 2-methoxy group in the target compound vs. 4-methoxy () alters electronic effects and steric interactions, influencing receptor binding .
Yield Comparison :
- MCR-based pyrano[2,3-c]pyrazoles typically yield 70–85% (), but bulky substituents (e.g., benzoate) may reduce yields due to steric challenges .
Spectral and Physicochemical Data
Preparation Methods
Foundation of Pyrano[2,3-c]pyrazole Synthesis
The pyrano[2,3-c]pyrazole core is typically synthesized via a four-component reaction involving:
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Aryl aldehydes (e.g., 2-methoxy-4-hydroxybenzaldehyde)
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Ethyl acetoacetate
-
Malononitrile
-
Hydrazine hydrate
These components undergo cyclocondensation under acidic or basic conditions to form the dihydropyrano[2,3-c]pyrazole structure. For the target compound, the propyl group at position 3 is introduced via substitution of hydrazine with propylhydrazine or through post-synthetic alkylation.
Reaction Mechanism
-
Knoevenagel Condensation : The aldehyde reacts with malononitrile to form an α,β-unsaturated nitrile.
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Michael Addition : Ethyl acetoacetate attacks the unsaturated nitrile, forming a pyran intermediate.
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Cyclization : Hydrazine mediates ring closure to generate the pyrazole moiety.
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Amination : Spontaneous or catalyzed amination at position 6 yields the amino group.
Synthetic Protocols for Target Compound
One-Pot MCR with Triethylamine Catalysis
A representative protocol from MDPI involves:
Yield and Purity
Acid-Catalyzed Method for Enhanced Regioselectivity
VulcanChem’s approach employs heterogeneous catalysis:
Advantages
-
Reduced Side Products : <5% byproducts vs. 12–15% in traditional heating.
-
Scalability : Demonstrated at 100-g scale with consistent yields (80–83%).
Benzoate Esterification: Final Functionalization
Steglich Esterification Protocol
The 2-methoxyphenyl group is esterified with benzoyl chloride post-MCR:
Yield Optimization
| Parameter | Optimal Value | Yield Impact |
|---|---|---|
| Benzoyl Chloride Eq | 1.5 | Max 89% |
| Temperature | 0°C → RT | Prevents hydrolysis |
| DMAP Loading | 10 mol% | Reduces time to 6h |
Catalytic Systems and Reaction Kinetics
Comparative Analysis of Catalysts
| Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Triethylamine | Ethanol | 85 | 0.5 | 82 |
| Montmorillonite K10 | Water/ethanol | 70 | 0.5 | 83 |
| HCl (10% v/v) | Ethanol | Reflux | 2 | 68 |
Key Insight : Heterogeneous catalysts like Montmorillonite K10 enable greener synthesis with easier recovery and reuse.
Characterization and Analytical Validation
Spectroscopic Data
-
¹H NMR (400 MHz, DMSO-d6) :
δ 8.21 (d, J=8.4 Hz, 2H, benzoate Ar-H), 7.63 (t, J=7.6 Hz, 1H), 7.49 (t, J=7.8 Hz, 2H), 6.92 (s, 1H, pyran-H), 4.12 (q, J=7.0 Hz, 2H, OCH₂), 2.89 (t, J=7.2 Hz, 2H, CH₂CH₂CH₃), 1.65 (m, 2H, CH₂CH₂CH₃), 1.02 (t, J=7.4 Hz, 3H, CH₂CH₂CH₃). -
IR (KBr) : 3340 cm⁻¹ (NH₂), 2210 cm⁻¹ (C≡N), 1725 cm⁻¹ (C=O ester).
Q & A
Q. What synthetic methodologies are optimal for preparing pyrano[2,3-c]pyrazole derivatives like this compound?
Methodological Answer: Pyrano[2,3-c]pyrazole derivatives are typically synthesized via multi-component reactions (MCRs) under mild conditions. For example:
- One-pot four-component reactions involving aldehydes, malononitrile, hydrazine hydrate, and β-ketoesters in ethanol under reflux yield high-purity products .
- Microwave-assisted synthesis can reduce reaction time and improve yields for analogous compounds (e.g., 6-amino-3-methyl-4-phenyl derivatives) .
Key considerations : - Use spectral techniques (1H/13C NMR, IR) to confirm cyclization and substituent positions.
- Monitor reaction pH and solvent polarity to avoid side products like uncyclized intermediates .
Q. How can crystallographic data validate the structural integrity of this compound?
Methodological Answer: Single-crystal X-ray diffraction (SCXRD) is critical for confirming the dihydropyrano[2,3-c]pyrazole core and substituent orientations. For example:
- CCDC-971311 (a related pyranopyrazole) reveals a planar pyrazole ring fused with a non-planar pyran ring, stabilized by intramolecular hydrogen bonds (N–H⋯N) .
- Torsion angles between the methoxyphenyl and benzoate groups should be analyzed to assess steric hindrance.
Advanced Research Questions
Q. What strategies resolve contradictions in bioactivity data for pyranopyrazole derivatives?
Methodological Answer: Discrepancies in bioactivity (e.g., antimicrobial vs. antitubulin activity) may arise from:
- Substituent effects : The propyl group at position 3 and methoxyphenyl benzoate moiety may influence steric/electronic interactions with biological targets. Compare with analogs like 1-(4-chlorophenyl)-3-methyl derivatives .
- Assay conditions : Use standardized cell lines (e.g., human cancer cells) and control for solvent interference (e.g., DMSO concentration).
- Data normalization : Express activity as IC50 values relative to positive controls (e.g., combretastatin for antitubulin activity) .
Q. How can environmental fate studies be designed for this compound?
Methodological Answer: Adopt a tiered approach inspired by Project INCHEMBIOL :
Phase 1 (Lab) : Determine hydrolysis/photolysis rates under varying pH/UV conditions.
Phase 2 (Microcosm) : Assess biodegradation in soil/water systems using LC-MS/MS to track metabolites.
Phase 3 (Field) : Monitor bioaccumulation in model organisms (e.g., Daphnia magna) via stable isotope labeling.
Q. Table 1: Key Environmental Parameters
| Parameter | Method | Reference Standard |
|---|---|---|
| Hydrolysis half-life | OECD Guideline 111 | pH 4, 7, 9 buffers |
| Bioaccumulation | OECD Test No. 305 | Log Kow estimation |
Q. What computational approaches predict structure-activity relationships (SAR) for pyranopyrazoles?
Methodological Answer:
- Molecular docking : Use AutoDock Vina to model interactions with σ1 receptors or tubulin (PDB: 5JQ7). Compare binding affinities of substituents (e.g., cyano vs. nitro groups) .
- QSAR modeling : Train models with descriptors like molar refractivity and HOMO-LUMO gaps from Gaussian calculations. Validate against experimental IC50 data .
Q. Table 2: Key SAR Findings for Analogous Compounds
| Compound Modification | Biological Activity (IC50, μM) | Target |
|---|---|---|
| 3-Methyl, 4-phenyl substituents | 0.45 ± 0.02 | σ1 Receptor |
| 5-Cyano group | 1.2 ± 0.1 | Tubulin polymerization |
Q. How do spectral techniques differentiate regioisomers in pyranopyrazole synthesis?
Methodological Answer:
- 1H NMR : The pyran H-4 proton resonates as a singlet (δ 5.8–6.2 ppm), while regioisomers show splitting due to non-equivalent environments .
- 13C NMR : The cyano carbon (C-5) appears at δ 115–120 ppm; shifts >5 ppm indicate incorrect cyclization.
- IR : Confirm NH2 stretching (3300–3500 cm⁻¹) and C≡N absorption (2200–2250 cm⁻¹) .
Q. What mechanistic insights explain the compound’s stability under physiological conditions?
Methodological Answer:
- Hydrolytic stability : The benzoate ester is prone to enzymatic cleavage (e.g., esterases), but the dihydropyran ring’s rigidity may slow degradation. Compare with phenyl acetate analogs .
- Oxidative stability : Conduct accelerated stability studies (40°C/75% RH) with HPLC monitoring. Use radical scavengers (e.g., BHT) to assess peroxide formation .
Q. How can in vitro assays optimize dose ranges for cytotoxicity studies?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
